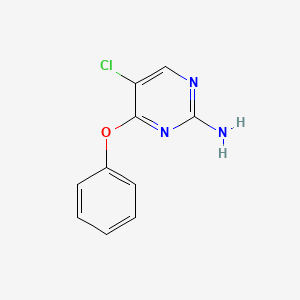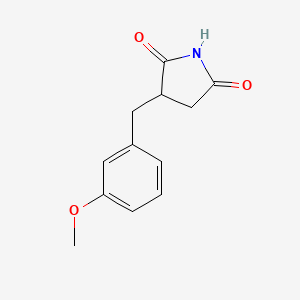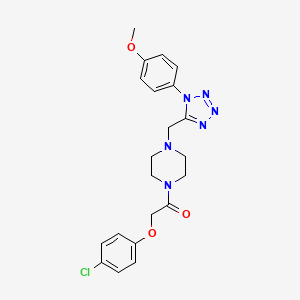![molecular formula C11H16N4O2 B2466180 N-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]pyrazol-4-yl]prop-2-enamide CAS No. 2361656-46-2](/img/structure/B2466180.png)
N-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]pyrazol-4-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]pyrazol-4-yl]prop-2-enamide, commonly known as OPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. OPAA is a pyrazole-based compound that has been synthesized using various methods, and has shown promising results in various biochemical and physiological studies.
Scientific Research Applications
OPAA has been studied for its potential applications in various scientific research fields. One of the most promising applications of OPAA is in the field of cancer research. Studies have shown that OPAA has anticancer properties and can induce apoptosis in cancer cells. OPAA has also been studied for its potential applications in the treatment of inflammation, diabetes, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of OPAA is not fully understood, but studies have shown that it can inhibit the activity of various enzymes and proteins that are involved in the regulation of cell growth and proliferation. OPAA has been shown to inhibit the activity of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are enzymes that play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
OPAA has been shown to have various biochemical and physiological effects. Studies have shown that OPAA can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. OPAA has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Advantages and Limitations for Lab Experiments
One of the main advantages of using OPAA in lab experiments is its potential applications in cancer research. OPAA has been shown to have anticancer properties and can induce apoptosis in cancer cells. Another advantage of using OPAA is its potential applications in the treatment of inflammation, diabetes, and neurodegenerative diseases. However, one of the limitations of using OPAA in lab experiments is its toxicity. Studies have shown that OPAA can be toxic to normal cells at high concentrations, and further studies are needed to determine the optimal concentration for use in lab experiments.
Future Directions
There are many future directions for the study of OPAA. One of the main future directions is to further investigate its potential applications in cancer research. Studies are needed to determine the optimal concentration and treatment duration for OPAA in cancer cells. Another future direction is to investigate its potential applications in the treatment of inflammation, diabetes, and neurodegenerative diseases. Further studies are also needed to determine the toxicity of OPAA in normal cells, and to investigate its potential side effects in vivo.
Conclusion:
In conclusion, OPAA is a pyrazole-based compound that has shown promising results in various biochemical and physiological studies. OPAA has potential applications in cancer research, inflammation, diabetes, and neurodegenerative diseases. However, further studies are needed to determine the optimal concentration and treatment duration for OPAA in lab experiments, and to investigate its toxicity and potential side effects in vivo. OPAA is a promising compound that has the potential to contribute to the advancement of scientific research.
Synthesis Methods
The synthesis of OPAA has been reported in various research studies. One of the most commonly used methods involves the reaction of 1-(2-oxo-2-(propan-2-ylamino)ethyl)pyrazole-4-carboxylic acid with prop-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography.
properties
IUPAC Name |
N-[1-[2-oxo-2-(propan-2-ylamino)ethyl]pyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-4-10(16)14-9-5-12-15(6-9)7-11(17)13-8(2)3/h4-6,8H,1,7H2,2-3H3,(H,13,17)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDHIHBQKRPBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C=N1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{[(propan-2-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-cyanocyclohexyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2466100.png)
![N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2466101.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2466105.png)

![4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-(phenylmethoxy)ethyl]-](/img/structure/B2466108.png)
![N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2466110.png)

![1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2466116.png)

![1-allyl-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2466118.png)
